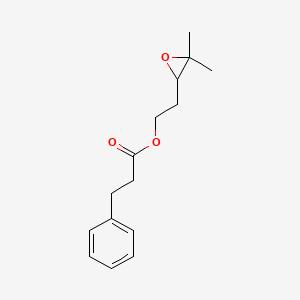

Benzenepropanoic acid, 2-(3,3-dimethyloxiranyl)ethyl ester

CAS No.: 652161-22-3

Cat. No.: VC16817416

Molecular Formula: C15H20O3

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 652161-22-3 |

|---|---|

| Molecular Formula | C15H20O3 |

| Molecular Weight | 248.32 g/mol |

| IUPAC Name | 2-(3,3-dimethyloxiran-2-yl)ethyl 3-phenylpropanoate |

| Standard InChI | InChI=1S/C15H20O3/c1-15(2)13(18-15)10-11-17-14(16)9-8-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 |

| Standard InChI Key | RJDOYPBFFZJLBY-UHFFFAOYSA-N |

| Canonical SMILES | CC1(C(O1)CCOC(=O)CCC2=CC=CC=C2)C |

Introduction

Benzenepropanoic acid, 2-(3,3-dimethyloxiranyl)ethyl ester is a synthetic organic compound with a molecular formula of C15H20O3 and a molar mass of 248.3175 g/mol . This compound is part of the benzenepropanoic acid family, which includes various derivatives used in different industrial and chemical applications. Despite its specific structure and potential uses, detailed information on this compound is limited, and it is not widely discussed in mainstream chemical literature.

Potential Applications

While specific applications of Benzenepropanoic acid, 2-(3,3-dimethyloxiranyl)ethyl ester are not well-documented, compounds with similar structures are often used in the production of polymers, coatings, or as intermediates in pharmaceutical synthesis. The presence of an oxirane ring (epoxide) suggests potential reactivity in ring-opening reactions, which could be useful in polymerization processes or in forming new chemical bonds.

Safety and Handling

Given the limited information available, handling and safety precautions for Benzenepropanoic acid, 2-(3,3-dimethyloxiranyl)ethyl ester should follow general guidelines for organic compounds. This includes wearing protective equipment, working in well-ventilated areas, and avoiding contact with skin or eyes. Specific hazard statements or precautionary measures are not detailed in available literature.

Environmental Impact

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume